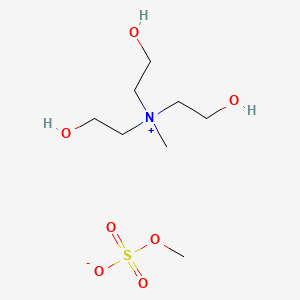

MTEOA MeOSO3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl sulfate;tris(2-hydroxyethyl)-methylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18NO3.CH4O4S/c1-8(2-5-9,3-6-10)4-7-11;1-5-6(2,3)4/h9-11H,2-7H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTHPEHYBIKNHR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](CCO)(CCO)CCO.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067476 | |

| Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29463-06-7 | |

| Record name | Tris(2-hydroxyethyl)methylammonium methyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29463-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltriethanolammonium methosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029463067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-hydroxyethyl)methylammonium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRIETHANOLAMMONIUM METHOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O049AX07H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MTEOA MeOSO3 chemical structure and properties

An In-depth Technical Guide to Tris(2-hydroxyethyl)methylammonium methylsulfate (MTEOA MeOSO3)

Introduction

Tris(2-hydroxyethyl)methylammonium methylsulfate, commonly referred to as this compound, is a third-generation ionic liquid (IL) recognized for its favorable environmental profile, including good biocompatibility and biodegradability. It is composed of a tris(2-hydroxyethyl)methylammonium cation and a methylsulfate anion.[1] This compound's amphiphilic nature, stemming from its charged, hydrophilic head and nonpolar hydrocarbon portions, allows it to function effectively as a surfactant.[1] Due to its unique properties, including negligible vapor pressure, it is considered a "green solvent".[1] this compound has garnered interest for its excellent antistatic, dispersing, and emulsifying characteristics, which are valuable in various chemical and biological processes.[1] Its stability in aqueous solutions further enhances its utility.[1]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of the tris(2-hydroxyethyl)methylammonium cation ([MTEOA]⁺) and the methyl sulfate anion ([MeOSO₃]⁻). The presence of three hydroxyl (-OH) groups on the cation allows for significant hydrogen bonding.[1]

Table 1: Chemical Identifiers and Basic Properties

| Identifier | Value |

| Chemical Name | Tris(2-hydroxyethyl)methylammonium methylsulfate |

| Common Abbreviation | This compound |

| CAS Number | 29463-06-7 |

| Molecular Formula | C₈H₂₁NO₇S |

| Molecular Weight | 275.32 g/mol [2][3] |

| Physical Form | Liquid[4] |

| SMILES String | COS([O-])(=O)=O.C--INVALID-LINK--(CCO)CCO[4] |

| InChI Key | WLTHPEHYBIKNHR-UHFFFAOYSA-M[4] |

Table 2: Physicochemical Data

| Property | Value | Notes |

| Assay | ≥98% | Commercially available purity[4] |

| Flash Point | approx. 198 °C | Closed cup (ISO 2719)[2] |

| Storage Class | 10 - Combustible liquids | [4] |

| Viscosity | 15.8–23.4 mPa·s | For binary mixtures with water/ethanol at 298.15 K |

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not extensively published, the general synthesis route for similar quaternary ammonium salts involves the quaternization of a tertiary amine.

Conceptual Synthesis Protocol:

-

Starting Materials: The synthesis would logically start with triethanolamine (tris(2-hydroxyethyl)amine) and a methylating agent, such as dimethyl sulfate.

-

Reaction: Triethanolamine would be reacted with dimethyl sulfate. The lone pair of electrons on the nitrogen atom of triethanolamine attacks one of the methyl groups of dimethyl sulfate in a nucleophilic substitution reaction (SN2).

-

Product Formation: This reaction forms the desired tris(2-hydroxyethyl)methylammonium cation and the methylsulfate anion as the counter-ion.

-

Purification: The final product would likely require purification to remove any unreacted starting materials or byproducts.

A related patent describes the synthesis of a fatty acid ester derivative, where triethanolamine is first esterified with a fatty acid, and the resulting product is then quaternized with dimethyl sulfate.[5]

Biological Activity and Signaling Pathways

Current scientific literature does not indicate that this compound directly modulates specific intracellular signaling pathways. Its primary role in a biological context is as a biocompatible material. Cytotoxicity assessments have shown it to be nontoxic to human skin cells, making it suitable for use in on-skin electronic devices. Its "bio-friendly" nature is a key feature for its application in biomedical devices that interface with biological systems.

Applications in Drug Development and Research

The properties of this compound make it a versatile compound in research and development.

-

Organic Electrochemical Transistors (OECTs): A significant application of this compound is as an additive to the conductive polymer PEDOT:PSS. It has been shown to enhance the performance of OECTs, which are used for biosensing applications such as electrocardiography (ECG) signal acquisition and the detection of ions like Na⁺ and K⁺ in physiological ranges.[4] The addition of this compound can lead to high transconductance, fast response times, and excellent stability in these devices.

-

Surfactant and Stabilizer: Its amphiphilic nature makes it an excellent emulsifying and dispersing agent.[1] It can be used to stabilize colloidal systems and improve the solubility of reactants in organic synthesis.[1]

-

Ammonia Capture: this compound has demonstrated effectiveness in ammonia absorption, which can be relevant in various industrial and environmental applications.[1]

Experimental Protocols

Fabrication of a PEDOT:PSS/[MTEOA][MeOSO3]-based OECT (Representative Protocol)

This protocol is a generalized representation based on common practices for OECT fabrication.

-

Substrate Preparation: Begin with a clean substrate, such as glass or flexible polyethylene terephthalate (PET). The substrate should be thoroughly cleaned using a sequence of solvents (e.g., acetone, isopropanol) and dried.

-

PEDOT:PSS Formulation: Prepare an aqueous dispersion of PEDOT:PSS. Add this compound to this dispersion at a specific concentration (e.g., a certain weight percentage). The mixture should be stirred to ensure homogeneity.

-

Film Deposition: Deposit a thin film of the PEDOT:PSS/[MTEOA][MeOSO3] mixture onto the prepared substrate. This can be achieved using techniques like spin coating or inkjet printing to control the film thickness and uniformity.

-

Annealing: The coated substrate is then typically annealed (heated) at a specific temperature (e.g., 120-140°C) for a set duration to remove the solvent and improve the film's conductivity and morphology.

-

Channel Definition: Define the active channel of the OECT. This can be done through photolithography and etching or by using a shadow mask during deposition.

-

Electrode Deposition: Deposit the source and drain electrodes (commonly gold) onto the PEDOT:PSS channel. A gate electrode is also integrated into the device, often made of a biocompatible metal like gold or platinum.

-

Encapsulation: Encapsulate the device, leaving the active channel and electrode contact pads exposed, to ensure stable operation in an aqueous environment.

Visualizations

Logical Workflow for OECT Fabrication

Caption: A diagram illustrating the key steps in the fabrication of an Organic Electrochemical Transistor (OECT) using a PEDOT:PSS/[MTEOA][MeOSO3] active layer.

References

- 1. Insights into Tris-(2-Hydroxylethyl)methylammonium Methylsulfate Aqueous Solutions [qspace.qu.edu.qa]

- 2. Tris(2-hydroxyethyl)methylammonium methylsulfate = 98 29463-06-7 [sigmaaldrich.com]

- 3. tris(2-hydroxyethyl)methylammonium methyl sulphate [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tris(2-hydroxyethyl)ammonium-Based Protic “Ionic Liquids”: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physical Properties of Tris(2-hydroxyethyl)methylammonium methyl sulfate (MTEOA MeOSO3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the ionic liquid Tris(2-hydroxyethyl)methylammonium methyl sulfate, commonly referred to as MTEOA MeOSO3. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors where this compound may be utilized.

Core Physical Properties

Tris(2-hydroxyethyl)methylammonium methyl sulfate is a protic ionic liquid that exists in a liquid state at room temperature. Its molecular formula is C8H21NO7S, with a molecular weight of 275.32 g/mol .[1] The CAS Registry Number for this compound is 29463-06-7.

Quantitative Physical Data

The following table summarizes the available quantitative physical property data for this compound. It is important to note that comprehensive data for the pure compound is limited in publicly available literature. Much of the detailed characterization has been performed on its aqueous and ethanolic solutions.

| Physical Property | Value | Conditions | Source |

| Relative Density | 1.320 | 20 °C | [2] |

| Initial Boiling Point | > 180 °C | - | [2] |

| Density (pure) | 1.34413 g/cm³ | 25.00 °C, 800 Torr | [3] |

| pH | 7.0 - 8.0 | 20 g/L at 20 °C | [2] |

Thermophysical Properties of Binary Mixtures at 298.15 K

A significant study by Arce, et al. (2009) investigated the thermophysical properties of binary mixtures of this compound with water and ethanol. The following data is excerpted from this research.

| Mole Fraction of this compound (x₁) | Density (ρ) / g·cm⁻³ | Viscosity (η) / mPa·s | Refractive Index (nD) |

| In Water | |||

| 0.0000 | 0.9970 | 0.890 | 1.3325 |

| 0.0519 | 1.0531 | 2.112 | 1.3598 |

| 0.1031 | 1.1001 | 4.336 | 1.3833 |

| 0.2015 | 1.1691 | 13.98 | 1.4172 |

| 0.3541 | 1.2351 | 58.17 | 1.4484 |

| 0.5101 | 1.2798 | 191.1 | 1.4682 |

| 0.7512 | 1.3211 | 741.5 | 1.4849 |

| 1.0000 | 1.3441 | 2273 | 1.4951 |

| In Ethanol | |||

| 0.0000 | 0.7851 | 1.083 | 1.3594 |

| 0.0501 | 0.8351 | 2.219 | 1.3712 |

| 0.1012 | 0.8858 | 4.231 | 1.3829 |

| 0.2052 | 0.9798 | 12.31 | 1.4042 |

| 0.3551 | 1.0851 | 46.17 | 1.4281 |

| 0.5011 | 1.1611 | 141.2 | 1.4468 |

| 0.7503 | 1.2551 | 651.2 | 1.4711 |

| 1.0000 | 1.3441 | 2273 | 1.4951 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of the physical properties of this compound and its mixtures.

Density Measurement

The densities of the pure ionic liquid and its binary mixtures were determined using a vibrating-tube densimeter.

-

Apparatus: Anton Paar DMA 4500 vibrating-tube densimeter.

-

Calibration: The instrument was calibrated with dry air and Milli-Q water at atmospheric pressure.

-

Procedure:

-

The sample is injected into the vibrating U-tube.

-

The temperature is controlled to within ±0.01 K.

-

The oscillation period of the U-tube is measured.

-

The density is calculated from the oscillation period using the calibration data.

-

Measurements are repeated to ensure reproducibility.

-

Viscosity Measurement

The viscosities were measured using a rotational viscometer.

-

Apparatus: A rotational viscometer, such as a Brookfield LV-II+, with appropriate spindles.

-

Procedure:

-

The sample is placed in a thermostated sample cell.

-

The appropriate spindle is selected and immersed in the sample.

-

The spindle is rotated at a known speed.

-

The torque required to rotate the spindle is measured.

-

The viscosity is calculated from the torque, spindle geometry, and rotational speed.

-

Measurements are taken at various shear rates to assess Newtonian behavior.

-

Refractive Index Measurement

The refractive indices were determined using a digital refractometer.

-

Apparatus: An automated Abbe refractometer.

-

Procedure:

-

A small amount of the liquid sample is placed on the prism of the refractometer.

-

The temperature of the prism is controlled.

-

The instrument measures the angle of refraction of light passing through the sample.

-

The refractive index is automatically calculated and displayed.

-

The prism is cleaned thoroughly between samples.

-

Role in Organic Electrochemical Transistors (OECTs)

This compound has been identified as an effective additive to enhance the performance of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS)-based Organic Electrochemical Transistors (OECTs).[4] Its primary role is to improve the conductivity and overall performance of the PEDOT:PSS film.

The mechanism of this enhancement is believed to involve a morphological rearrangement of the PEDOT:PSS film. In its pristine state, the conductive PEDOT chains are ionically bound to the insulating PSS chains. The addition of an ionic liquid like this compound can induce a phase separation between the PEDOT and PSS domains. This leads to a more ordered, fibril-like structure of the conductive PEDOT chains, which facilitates more efficient charge transport.

Below is a diagram illustrating this proposed mechanism.

References

MTEOA MeOSO3: A Third-Generation Ionic Liquid for Advanced Drug Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Third-generation ionic liquids are at the forefront of green chemistry and pharmaceutical sciences, offering a unique combination of tunable physicochemical properties and enhanced biocompatibility. Among these, Tris(2-hydroxyethyl)methylammonium methylsulfate (MTEOA MeOSO3) has emerged as a promising candidate for various applications, including a notable potential in the realm of drug development. This technical guide provides an in-depth overview of this compound, covering its synthesis, key physicochemical properties, and its role as a biocompatible component in advanced drug formulations. Detailed experimental protocols for its characterization and biocompatibility assessment are provided to facilitate its evaluation and adoption in research and development settings.

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting negligible vapor pressure, high thermal stability, and a remarkable ability to dissolve a wide range of compounds.[1][2][3] The evolution of ILs has led to the development of "third-generation" ILs, which are designed with a focus on biocompatibility and biodegradability, often derived from renewable sources.[1][4] this compound, composed of the tris(2-hydroxyethyl)methylammonium cation and the methylsulfate anion, is a prime example of such an ionic liquid. Its inherent biocompatibility, coupled with its excellent emulsifying and dispersing properties, positions it as a valuable excipient in pharmaceutical formulations.[1][2] This guide will explore the technical aspects of this compound, providing a comprehensive resource for professionals in drug development.

Synthesis of this compound

Disclaimer: The following protocol is a representative procedure based on the synthesis of a related compound and general chemical principles. Optimization may be required for the synthesis of pure this compound.

Reaction Scheme:

Tris(2-hydroxyethyl)amine + Dimethyl sulfate → Tris(2-hydroxyethyl)methylammonium methylsulfate

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add tris(2-hydroxyethyl)amine.

-

Solvent Addition: If necessary, a suitable solvent can be used to facilitate the reaction, although the reaction can potentially be carried out neat.

-

Quaternization: While stirring the reaction mixture, slowly add dimethyl sulfate from the dropping funnel. The reaction is exothermic, and the temperature should be controlled, for example, by using an ice bath.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or by measuring the total amine number of the reaction mixture.

-

Purification: After the reaction is complete, the product may be purified to remove any unreacted starting materials or byproducts. The purification method will depend on the final state of the product (e.g., liquid or solid) and may involve techniques such as washing with a suitable solvent, followed by drying under vacuum.

Physicochemical Properties

This compound possesses a unique set of physicochemical properties that make it attractive for pharmaceutical applications. A summary of its key properties is presented in the table below.

| Property | Description |

| Ionic Composition | Cation: Tris(2-hydroxyethyl)methylammonium Anion: Methylsulfate |

| Biocompatibility | Exhibits low toxicity and good biocompatibility, making it suitable for applications involving contact with biological systems.[1] |

| Solvent Properties | Possesses the ability to dissolve a wide range of polar and nonpolar compounds, which is beneficial for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs).[1][2][3] |

| Emulsifying & Dispersing | The amphiphilic nature of the cation, with its hydrophilic hydroxyl groups and more nonpolar regions, allows it to act as an effective emulsifier and dispersing agent. |

| Antistatic Properties | The ionic nature of this compound provides a conductive pathway to dissipate static charge. |

| Thermal Stability | Ionic liquids, in general, exhibit high thermal stability, which is advantageous for pharmaceutical processing. |

| Negligible Vapor Pressure | As an ionic liquid, this compound has a very low vapor pressure, reducing the risk of exposure through inhalation and minimizing environmental release.[1][2][3] |

Experimental Protocols

Physicochemical Characterization

The electrical conductivity of this compound is a key parameter that influences its performance in various applications, including its potential use in ion-selective sensors.

Protocol:

-

Instrumentation: A conductivity meter with a suitable probe is required. For accurate measurements, a four-point probe method is often preferred.[5][6]

-

Sample Preparation: Ensure the this compound sample is free from impurities and has a low water content, as these can significantly affect conductivity.

-

Measurement:

-

Calibrate the conductivity meter using standard solutions.

-

Immerse the conductivity probe into the this compound sample.

-

Allow the reading to stabilize before recording the conductivity value.

-

Measurements can be performed at different temperatures to determine the temperature dependence of conductivity.[7]

-

-

Data Analysis: The obtained conductivity values can be used to assess the ionic mobility and charge transport properties of the ionic liquid.

Biocompatibility Assessment

Evaluating the biocompatibility of this compound is crucial for its application in drug development. In vitro cytotoxicity assays are commonly used as a primary screening tool.

The Alamar Blue assay is a colorimetric and fluorometric assay that quantitatively measures cell proliferation and cytotoxicity.[8][9][10]

Protocol:

-

Cell Culture:

-

Culture a suitable cell line (e.g., human dermal fibroblasts, keratinocytes) in a 96-well plate at a predetermined seeding density.

-

Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2) to allow for cell attachment.[11]

-

-

Treatment:

-

Prepare a series of dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the this compound solutions at different concentrations.

-

Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).

-

-

Incubation: Incubate the cells with the this compound solutions for a specific period (e.g., 24, 48, or 72 hours).

-

Assay:

-

Measurement:

-

Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[12]

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

The MTT assay is another widely used colorimetric assay for assessing cell metabolic activity.[13][14]

Protocol:

-

Cell Culture and Treatment: Follow the same procedure as for the Alamar Blue assay.

-

Assay:

-

After the treatment incubation period, remove the medium and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium to each well.[13]

-

Incubate for 2-4 hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the MTT solution.

-

Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[13]

-

-

Measurement: Measure the absorbance of the resulting purple solution at a wavelength of around 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

Role in Drug Development

While direct applications of this compound as a drug delivery vehicle are still under investigation, its properties make it a highly promising excipient in pharmaceutical formulations.

Enhancing Drug Solubility and Stability

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Biocompatible ionic liquids like this compound can act as effective solvents or co-solvents to enhance the solubility of these challenging APIs.[1][2][3] By improving solubility, this compound can potentially increase the bioavailability of orally administered drugs and enable the formulation of liquid dosage forms for APIs that are otherwise difficult to formulate. Furthermore, the unique ionic environment provided by this compound can help to stabilize drug molecules, preventing degradation and extending the shelf-life of pharmaceutical products.[4]

Formulation of Advanced Drug Delivery Systems

The emulsifying and dispersing properties of this compound make it a valuable component in the formulation of various drug delivery systems, such as microemulsions and nanoparticle suspensions.[15] These systems can improve the delivery of drugs to their target sites, enhance their therapeutic efficacy, and reduce side effects.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for biocompatibility assessment of this compound.

Caption: Logical role of this compound in enhancing drug formulation.

Conclusion

This compound stands out as a third-generation ionic liquid with significant potential for the pharmaceutical industry. Its favorable biocompatibility profile, combined with its versatile physicochemical properties, makes it an attractive candidate for addressing key challenges in drug formulation, particularly for poorly soluble compounds. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore and harness the capabilities of this compound in the development of safer and more effective drug delivery systems. As research in this area continues, this compound and similar biocompatible ionic liquids are poised to play an increasingly important role in the future of medicine.

References

- 1. Biocompatible ionic liquids and their applications in pharmaceutics - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of experimental setup for measuring electrical conductivity of titanium composite samples [epubl.ktu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. 2.6. Cell Viability [bio-protocol.org]

- 12. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

Unveiling the Hygroscopic Properties of MTEOA MeOSO3: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the hygroscopic properties of Tris(2-hydroxyethyl)methylammonium methylsulfate (MTEOA MeOSO3), an ionic liquid of increasing interest in the fields of materials science and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of the available research, detailed experimental protocols for hygroscopicity determination, and a discussion of the implications of these properties in its applications.

Introduction to this compound and its Hygroscopic Nature

Tris(2-hydroxyethyl)methylammonium methylsulfate, hereafter referred to as this compound, is a biocompatible ionic liquid. Its molecular structure, featuring a quaternary ammonium cation with three hydroxyl groups, inherently predisposes it to interactions with water molecules. The hygroscopic nature of this compound is primarily attributed to the hydroxyl groups on the tris(2-hydroxyethyl)methylammonium cation, which can attract and retain moisture from the surrounding atmosphere[1]. This characteristic is a critical consideration in its application, particularly in the fabrication and performance of organic electrochemical transistors (OECTs), where its presence as an additive can influence the conductivity and stability of the device[2].

While direct quantitative data on the water uptake of this compound is not extensively available in peer-reviewed literature, the general behavior of hydrophilic ionic liquids provides a strong indication of its expected properties. Such liquids are known to absorb significant amounts of water, a factor that can be both advantageous and challenging depending on the application. For instance, in OECTs, the absorbed water can facilitate ion transport, thereby enhancing device performance. Conversely, uncontrolled water absorption can lead to changes in the physical state and properties of the material over time.

Quantitative Analysis of Hygroscopicity

To illustrate the typical data obtained from hygroscopicity studies of hydrophilic ionic liquids, the following table summarizes representative water sorption data for other ionic liquids at various relative humidity (RH) levels. It is crucial to note that this data is for illustrative purposes and does not represent experimentally determined values for this compound.

| Relative Humidity (%) | Representative Water Uptake (wt%) for a Hydrophilic Ionic Liquid |

| 10 | 1.5 |

| 20 | 3.2 |

| 30 | 5.1 |

| 40 | 7.5 |

| 50 | 10.2 |

| 60 | 13.8 |

| 70 | 18.5 |

| 80 | 25.1 |

| 90 | 35.0 |

This table presents hypothetical data based on the typical behavior of hydrophilic ionic liquids to demonstrate the nature of results from Dynamic Vapor Sorption analysis.

Experimental Protocol: Determination of Hygroscopicity using Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a standard and powerful gravimetric technique to quantify the amount and rate of solvent vapor absorbed by a sample. The following protocol provides a detailed methodology for assessing the hygroscopic properties of an ionic liquid like this compound.

Objective: To determine the water sorption isotherm of this compound by measuring the mass change of the sample as a function of relative humidity at a constant temperature.

Materials and Equipment:

-

Dynamic Vapor Sorption (DVS) Analyzer

-

Microbalance (integrated into the DVS system)

-

Nitrogen gas (dry)

-

Deionized water

-

This compound sample

Experimental Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry sample pan.

-

Place the sample pan onto the DVS microbalance.

-

-

Drying/Initial Conditioning:

-

Dry the sample in the DVS instrument under a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This is typically defined as a mass change of less than 0.002% per minute. This initial mass is considered the dry mass of the sample.

-

-

Sorption Analysis:

-

Initiate the sorption phase by incrementally increasing the relative humidity in the sample chamber. A typical humidity program would involve stepwise increases in RH, for example, from 0% to 90% in 10% increments.

-

At each RH step, the system holds the humidity constant until the sample mass equilibrates (i.e., the rate of mass change falls below a predefined threshold, such as 0.002% per minute). The mass at equilibrium is recorded.

-

-

Desorption Analysis:

-

Following the sorption phase, initiate the desorption phase by incrementally decreasing the relative humidity from the maximum value (e.g., 90%) back to 0% in the same stepwise manner as the sorption phase.

-

Record the equilibrium mass at each desorption step.

-

-

Data Analysis:

-

The percentage change in mass at each RH step is calculated relative to the initial dry mass.

-

Plot the percentage mass change (water uptake) against the relative humidity to generate the sorption and desorption isotherms.

-

The difference between the sorption and desorption isotherms is known as hysteresis, which can provide insights into the interaction between the water molecules and the material's structure.

-

Visualizing Experimental Workflows

To further elucidate the practical aspects of working with this compound, the following diagrams, created using the DOT language, illustrate key experimental workflows.

Caption: Workflow for Hygroscopicity Measurement using DVS.

Caption: General Workflow for OECT Fabrication with this compound.

Conclusion

The hygroscopic properties of this compound are a fundamental aspect of its chemical nature, significantly influencing its behavior and performance in various applications. While specific quantitative data remains a subject for further research, the methodologies and representative data presented in this guide offer a solid foundation for scientists and researchers to understand, characterize, and utilize this promising ionic liquid. The provided experimental protocol for Dynamic Vapor Sorption analysis serves as a practical starting point for laboratories to quantify the water uptake of this compound and similar materials, enabling more controlled and reproducible research and development.

References

An In-depth Technical Guide on the Non-Covalent Interactions in Tris(2-hydroxyethyl)methylammonium Methylsulfate (MTEOA MeOSO3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the non-covalent interactions inherent to the ionic liquid Tris(2-hydroxyethyl)methylammonium methylsulfate, commonly known as MTEOA MeOSO3. Comprising the tris(2-hydroxyethyl)methylammonium cation ([MTEOA]⁺) and the methylsulfate anion ([MeOSO₃]⁻), this compound's physicochemical properties and behavior in solution are largely dictated by a network of hydrogen bonds and electrostatic interactions. This document summarizes key quantitative data from computational studies, outlines relevant experimental protocols for its synthesis and characterization, and presents visual diagrams of its molecular interactions and synthetic pathway to facilitate a deeper understanding for researchers in drug development and materials science.

Core Non-Covalent Interactions

The primary non-covalent interactions in this compound are hydrogen bonds, driven by the molecular structure of its constituent ions. The [MTEOA]⁺ cation possesses three hydroxyl (-OH) groups, which act as potent hydrogen bond donors. The oxygen atoms on the [MeOSO₃]⁻ anion, in turn, serve as hydrogen bond acceptors.[1] This donor-acceptor pairing is fundamental to the liquid's structure and its interactions with other molecules.

In aqueous solutions, the behavior of this compound is concentration-dependent. At low ionic liquid concentrations (water-rich solutions), the ions are well-solvated by water molecules, forming defined solvation shells and disrupting the natural hydrogen-bonding network of water. As the concentration of the ionic liquid increases, interionic association becomes more prevalent. In ionic-liquid-rich mixtures, water molecules tend to occupy regions around the ions, forming water-ion hydrogen bonds without significantly weakening the cation-anion interactions.

Quantitative Data from Computational Studies

Molecular dynamics simulations have provided valuable insights into the microscopic structure of this compound in aqueous solutions. The following tables summarize key findings related to the non-covalent interactions.

Table 1: Thermophysical Properties of this compound and its Aqueous Solutions

| Property | Value | Conditions |

| Molecular Weight | 275.32 g/mol | - |

| Viscosity of binary mixtures with water/ethanol | 15.8–23.4 mPa·s | 298.15 K |

Table 2: Structural Data from Molecular Dynamics Simulations

| Parameter | Description | Key Findings |

| Radial Distribution Functions | Describes the probability of finding an atom at a certain distance from a reference atom. | In water-rich solutions, distinct solvation shells are observed around the ions. |

| Coordination Numbers | The average number of neighboring atoms within a certain distance. | Provides quantitative information on the solvation structure. |

| Hydrogen Bond Analysis | Identifies and quantifies the hydrogen bonds between different species. | Confirms the role of hydroxyl groups as donors and sulfate oxygens as acceptors. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process:

-

Formation of the Tertiary Amine Precursor: The synthesis begins with the nucleophilic ring-opening of an epoxide, such as ethylene oxide, by an amine. This SN2 reaction is influenced by pH and the stoichiometry of the reactants.

-

Quaternization: The resulting tertiary amine is then quaternized with a methylating agent. For this compound, dimethyl sulfate is a commonly used and potent methylating agent, which also provides the methylsulfate counter-ion. This reaction is typically performed in a solvent that can dissolve both the amine and the quaternizing agent, under controlled temperature to manage the exothermic nature of the reaction.

Characterization of Non-Covalent Interactions

Several experimental techniques can be employed to characterize the non-covalent interactions in this compound:

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the chemical environment of functional groups. Changes in the vibrational frequencies of the O-H and S=O bonds can provide direct evidence of hydrogen bonding.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal information about the electronic environment of the atoms. Changes in chemical shifts, particularly of the hydroxyl protons, can indicate the presence and strength of hydrogen bonding.

-

X-ray Crystallography: For the solid state, X-ray crystallography can provide precise information on bond lengths and angles, offering definitive proof of the geometry of non-covalent interactions.

-

Thermophysical Property Measurements: Measurement of properties like viscosity, density, and conductivity across a range of concentrations and temperatures can provide indirect evidence of the nature and extent of non-covalent interactions in the liquid state.

Mandatory Visualizations

Diagram of Non-Covalent Interactions

Caption: Intermolecular hydrogen bonding in this compound and with water.

Experimental Workflow for Synthesis

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The non-covalent interactions in this compound, primarily hydrogen bonding, are crucial determinants of its properties and behavior. The hydroxyl groups on the cation and the oxygen atoms on the anion create a robust network of interactions that are modulated by the presence of solvents like water. A thorough understanding of these interactions, aided by both computational and experimental methods, is essential for the rational design and application of this ionic liquid in fields such as drug development, where it can be used to improve the performance of devices like organic electrochemical transistors. This guide provides a foundational understanding for researchers to further explore and exploit the unique properties of this compound.

References

The Pivotal Role of Hydroxyl Groups in the Functionality of MTEOA MeOSO3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-hydroxyethyl)methylammonium methyl sulfate (MTEOA MeOSO3) is an ionic liquid with a growing profile in diverse scientific and industrial applications, from electrochemical devices to gas capture. Its functionality is intrinsically linked to its molecular structure, particularly the presence of three hydroxyl (-OH) groups on its cation, [MTEOA]⁺. These hydroxyl groups are not mere structural appendages; they are active participants in the compound's chemical and physical behavior, dictating its intermolecular interactions and, consequently, its performance in various systems. This technical guide delves into the critical role of these hydroxyl groups, providing an in-depth analysis of their influence on the functionality of this compound. The guide summarizes key quantitative data, outlines detailed experimental protocols for major applications, and visualizes the underlying mechanisms through signaling pathway and workflow diagrams.

Introduction: The Molecular Architecture of this compound

This compound is an ionic liquid composed of the tris(2-hydroxyethyl)methylammonium cation ([MTEOA]⁺) and the methyl sulfate anion ([MeOSO₃]⁻)[1]. The defining feature of the [MTEOA]⁺ cation is the presence of three hydroxyl groups, which confer a high degree of hydrophilicity and the ability to act as a potent hydrogen bond donor[1]. This capacity for hydrogen bonding is a cornerstone of its functionality, influencing its properties as a surfactant, its efficacy in gas capture, and its role as a performance-enhancing additive in organic electronics. Furthermore, the hydroxyl groups are thought to contribute to the biodegradability of the compound[1].

Quantitative Data Summary

The functional impact of the hydroxyl groups in this compound is evident in its performance across different applications. The following tables summarize key quantitative data, offering a comparative perspective where available.

Table 1: Performance Enhancement of PEDOT:PSS-based Organic Electrochemical Transistors (OECTs)

| Performance Metric | Value with this compound Additive | Reference Compound/Condition |

| Transconductance (gₘ) | 22.3 ± 4.5 mS μm⁻¹ | Not specified in the study |

| Figure of Merit (μC*) | 283.80 ± 29.66 F cm⁻¹ V⁻¹ s⁻¹ | Not specified in the study |

| Response Time | ~40.57 μs | Not specified in the study |

| Stability (after 5000 cycles) | > 95% retention | Not specified in the study |

Data sourced from a study on biocompatible ionic liquids in high-performing OECTs[2][3].

Table 2: Ammonia (NH₃) Absorption Capacity

| Compound | Absorption Capacity (mol NH₃ / mol IL) | Temperature (K) | Pressure (kPa) |

| This compound | 3.545 | 293 | 101 |

| [DMEA][Ac] | 1.604 | 298.1 | 278 |

| [EtOHmim][NTf2] | 0.830 | 313 | 128 |

| [EtOHim][NTf2] | 3.110 | 313 | 100 |

Data for this compound and other hydroxyl-functionalized ionic liquids from a review on advanced materials for NH₃ capture[4].

The Role of Hydroxyl Groups in Key Functionalities

The hydroxyl groups are central to the mechanisms of action of this compound in its primary applications.

Surfactant and Emulsifying Properties

As a cationic surfactant, this compound possesses an amphiphilic nature, with the charged, hydrophilic head (the ionic groups) and more nonpolar hydrocarbon portions[1]. The three hydroxyl groups significantly enhance the hydrophilicity of the cationic head. This increased polarity allows for strong interactions with water and other polar solvents, which is crucial for its function as an emulsifier and dispersant. The hydroxyl groups enable the molecule to effectively adsorb at interfaces, such as oil-water interfaces, reducing interfacial tension and stabilizing colloidal systems[1]. However, it is noteworthy that in some surfactant systems, an excessive number of hydroxyl groups can weaken the interfacial accumulation ability due to increased hydrophilicity.

Performance Enhancement in Organic Electrochemical Transistors (OECTs)

In the realm of organic electronics, this compound has been demonstrated as an effective, biocompatible additive to enhance the performance of PEDOT:PSS-based OECTs[2][3]. The precise mechanism is multifaceted. The ionic nature of this compound influences the redox process and conductivity of the PEDOT:PSS polymer blend. The mobile ions of this compound are believed to interact with the conjugated polymer backbone of PEDOT and the sulfonate groups of PSS, which facilitates improved ion transport and, consequently, device performance. The hydroxyl groups likely play a role in modulating the morphology of the PEDOT:PSS film and its interaction with the aqueous electrolyte, although the specific contribution of the hydroxyls in this context requires further detailed investigation.

Ammonia (NH₃) Capture

This compound exhibits high efficiency in capturing ammonia, with an absorption of 89% at 25°C[1]. This is primarily attributed to the potent hydrogen bonding capabilities of the three hydroxyl groups on the [MTEOA]⁺ cation, which act as hydrogen bond donors, and the nitrogen atom in the ammonia molecule, which acts as a hydrogen bond acceptor. Van der Waals forces also contribute to the interaction[1]. This strong, specific interaction allows for the effective sequestration of ammonia from gas streams.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and application of this compound.

Synthesis of Tris(2-hydroxyethyl)methylammonium Methyl Sulfate (this compound)

Principle: The synthesis of this compound can be achieved through the quaternization of triethanolamine with a methylating agent, such as dimethyl sulfate.

Materials:

-

Triethanolamine (reagent grade)

-

Dimethyl sulfate (reagent grade)

-

Anhydrous solvent (e.g., acetone, acetonitrile)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line, dissolve triethanolamine in the anhydrous solvent under an inert atmosphere.

-

Cool the reaction mixture in an ice bath.

-

Slowly add dimethyl sulfate dropwise to the stirred solution from the dropping funnel. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, NMR).

-

Upon completion, cool the reaction mixture. The product, this compound, may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent or by washing with a non-polar solvent to remove any unreacted starting materials.

-

Dry the purified product under vacuum to yield this compound as a liquid.

Fabrication and Characterization of PEDOT:PSS-based OECTs with this compound Additive

Disclaimer: The following is a representative protocol for the fabrication and characterization of PEDOT:PSS-based OECTs with an ionic liquid additive, adapted from general procedures in the literature. It should be optimized for specific experimental setups.

Materials:

-

Substrate (e.g., glass, flexible polymer)

-

Gold for electrodes

-

PEDOT:PSS aqueous dispersion

-

This compound

-

Deionized water

-

Electrolyte solution (e.g., NaCl in deionized water)

-

Semiconductor parameter analyzer

Procedure:

1. Electrode Patterning:

- Deposit source and drain electrodes (e.g., gold) onto the substrate using standard photolithography and lift-off techniques or shadow masking. The channel length and width should be precisely defined.

2. PEDOT:PSS Channel Deposition:

- Prepare a PEDOT:PSS solution containing a specific concentration of this compound as an additive. The optimal concentration needs to be determined experimentally.

- Spin-coat the PEDOT:PSS/[MTEOA][MeOSO3] solution onto the substrate with the patterned electrodes to form the active channel layer. .

- Anneal the film at a suitable temperature (e.g., 120-140 °C) to remove the solvent and improve film morphology and conductivity.

3. OECT Characterization:

- Place a droplet of the electrolyte solution over the channel, ensuring it contacts both the channel and a gate electrode (e.g., a platinum wire or an Ag/AgCl pellet) immersed in the electrolyte.

- Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OECT.

- Output Characteristics: Measure the drain current (ID) as a function of the drain-source voltage (VDS) for different gate voltages (VG).

- Transfer Characteristics: Measure ID as a function of VG at a constant VDS. The transconductance (gₘ) is calculated as the derivative of the transfer curve (dID/dVG).

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key processes and relationships involving this compound and its hydroxyl groups.

Caption: Generalized workflow for the synthesis of this compound.

Caption: Experimental workflow for OECT fabrication.

Caption: Hydrogen bonding in ammonia absorption by this compound.

Conclusion

The three hydroxyl groups on the cation of this compound are fundamental to its functionality. They are the primary drivers of its potent hydrogen bonding capacity, which in turn governs its effectiveness as a surfactant, a performance-enhancing additive in OECTs, and an absorbent for ammonia. The quantitative data presented underscore the significant impact of this molecule in these applications. While further research is needed to fully elucidate the nuanced roles of the hydroxyl groups in complex systems like PEDOT:PSS films, it is clear that they are a key design element for tuning the properties of this versatile ionic liquid. The experimental protocols and diagrams provided in this guide offer a foundational understanding for researchers and professionals seeking to leverage the unique properties of this compound in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Advanced Materials for NH3 Capture: Interaction Sites and Transport Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104610102A - Method for making a tris-(2 hydroxyethyl)-methylammonium methylsulfate fatty acid ester - Google Patents [patents.google.com]

- 6. BR102014025172A2 - method for making tris- (2-hydroxyethyl) methylammonium methyl sulfate fatty acid ester - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Utilizing MTEOA MeOSO3 as a Performance-Enhancing Additive in PEDOT:PSS OECTs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Electrochemical Transistors (OECTs) are gaining significant traction in bioelectronics and biosensing due to their excellent signal amplification, low operating voltage, and biocompatibility.[1][2] Poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) is a widely used material for the active channel in OECTs.[2][3] However, pristine PEDOT:PSS often exhibits limited electrical conductivity.[4] Various additives have been explored to enhance its performance, though many raise concerns about toxicity.[4][5]

This document details the use of a biocompatible ionic liquid, tris(2-hydroxyethyl)methylammonium methylsulfate ([MTEOA][MeOSO3]), as an effective additive to significantly boost the performance of PEDOT:PSS-based OECTs.[4][5] The inclusion of [MTEOA][MeOSO3] enhances conductivity, transconductance, response time, and stability, making it an ideal candidate for applications in ion detection and electrophysiological monitoring.[4]

Data Presentation

The addition of MTEOA MeOSO3 to PEDOT:PSS results in a substantial improvement in key OECT performance metrics. The following table summarizes the quantitative data from studies on this novel composite.

| Performance Metric | Pristine PEDOT:PSS | PEDOT:PSS with [MTEOA][MeOSO3] | Unit | Reference |

| Transconductance | Not Reported | 22.3 ± 4.5 | mS μm⁻¹ | [4] |

| µC* | Not Reported | 283.80 ± 29.66 | F cm⁻¹ V⁻¹ s⁻¹ | [4] |

| Response Time | Not Reported | ~40.57 | µs | [4] |

| Switching Cyclical Stability | Not Reported | >95% retention after 5000 cycles | % | [5] |

Experimental Protocols

This section provides detailed methodologies for the preparation of the PEDOT:PSS/[MTEOA][MeOSO3] solution and the fabrication of OECT devices.

Protocol 1: Preparation of PEDOT:PSS/[MTEOA][MeOSO3] Ink

-

Materials:

-

PEDOT:PSS aqueous dispersion (e.g., Clevios™ PH 1000)

-

Tris(2-hydroxyethyl)methylammonium methylsulfate ([MTEOA][MeOSO3])

-

Dimethyl sulfoxide (DMSO)

-

(3-Glycidyloxypropyl)trimethoxysilane (GOPS) - Optional, for enhancing adhesion

-

Deionized (DI) water

-

-

Procedure:

-

Prepare a stock solution of [MTEOA][MeOSO3] in DI water. The concentration will depend on the desired final percentage in the PEDOT:PSS ink.

-

In a clean vial, add the desired volume of the PEDOT:PSS aqueous dispersion.

-

To the PEDOT:PSS dispersion, add DMSO to a final concentration of 5% (v/v) to improve the conductivity.[6]

-

Optional: Add GOPS to a final concentration of 1% (v/v) to promote cross-linking and improve adhesion to the substrate.

-

Add the [MTEOA][MeOSO3] stock solution to the PEDOT:PSS mixture to achieve the desired final concentration (e.g., as determined by optimization experiments).

-

Stir the mixture vigorously for at least 1 hour at room temperature to ensure a homogeneous solution.

-

Filter the final ink through a 0.45 µm syringe filter before use to remove any aggregates.

-

Protocol 2: OECT Device Fabrication

-

Substrate Preparation:

-

Start with a clean substrate (e.g., glass, flexible polyimide, or polydimethylsiloxane (PDMS)).

-

Clean the substrate sequentially with acetone, isopropanol, and DI water in an ultrasonic bath for 15 minutes each.

-

Dry the substrate with a stream of nitrogen gas.

-

For improved adhesion, treat the substrate with an oxygen plasma or a UV-ozone cleaner for 5-10 minutes.

-

-

Electrode Patterning:

-

Deposit source and drain electrodes (e.g., Gold) onto the substrate using techniques such as photolithography and thermal evaporation.[7]

-

-

Channel Deposition:

-

Deposit the prepared PEDOT:PSS/[MTEOA][MeOSO3] ink onto the substrate, covering the channel region between the source and drain electrodes.

-

Spin-coating is a common method for achieving a uniform film. A typical spin-coating recipe is 3000 rpm for 30 seconds.[6]

-

Alternatively, ink-jet printing can be used for more precise patterning.[8]

-

-

Annealing:

-

Encapsulation (Optional):

-

To define the active channel area and prevent leakage currents, an insulating layer (e.g., SU-8 or PDMS) can be patterned over the device, leaving the channel and contact pads exposed.

-

-

Gate Electrode:

-

A gate electrode (e.g., a platinum wire or an Ag/AgCl pellet) is immersed in the electrolyte solution that will be in contact with the OECT channel.[6]

-

Visualizations

Signaling Pathway

The fundamental working principle of an OECT involves the modulation of the electronic current in the channel by ionic flux from the electrolyte.

Caption: OECT working principle: Gate voltage drives ion flux, modulating channel conductivity.

Experimental Workflow

The following diagram illustrates the step-by-step process for fabricating a PEDOT:PSS/[MTEOA][MeOSO3] OECT.

Caption: Workflow for PEDOT:PSS/[MTEOA][MeOSO3] OECT fabrication.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Additive Blending Effects on PEDOT:PSS Composite Films for Wearable Organic Electrochemical Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEDOT:PSS‐Based Bioelectronic Devices for Recording and Modulation of Electrophysiological and Biochemical Cell Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Fabrication of PEDOT:PSS-based solution gated organic electrochemical transistor array for cancer cells detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fabrication of PEDOT:PSS-based solution gated organic electrochemical transistor array for cancer cells detection - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. iris.unimore.it [iris.unimore.it]

Application Notes and Protocols for MTEOA MeOSO3 in Flexible ECG Monitoring Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of flexible and wearable electrocardiogram (ECG) monitoring systems is a significant area of advancement in biomedical engineering and remote healthcare. These devices offer the potential for continuous, real-time monitoring of cardiac activity in a comfortable and non-invasive manner. A key component in the realization of high-performance flexible bioelectronics is the development of materials with superior electrical properties, biocompatibility, and mechanical flexibility.

Tris(2-hydroxyethyl)methylammonium methylsulfate, commonly known as MTEOA MeOSO3, is a biocompatible ionic liquid that has emerged as a promising additive to enhance the performance of conducting polymer-based devices. Specifically, its incorporation into poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) films has been shown to significantly improve the characteristics of Organic Electrochemical Transistors (OECTs), which are pivotal components in flexible ECG monitoring systems.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the fabrication and application of flexible ECG sensors.

Properties of this compound-Doped PEDOT:PSS Films

The addition of this compound to PEDOT:PSS formulations leads to notable improvements in the material's properties, making it highly suitable for bioelectronic applications.

| Property | Pristine PEDOT:PSS | PEDOT:PSS with this compound |

| Conductivity | Low | Significantly Increased |

| Morphology | Granular | More uniform and interconnected |

| Redox Process | Standard | Enhanced |

| Biocompatibility | Generally considered biocompatible | Demonstrated to be non-toxic to human skin cells |

Experimental Protocols

Protocol 1: Preparation of this compound-Enhanced PEDOT:PSS Solution

This protocol details the preparation of the conductive ink for fabricating the active channel of the OECTs.

Materials:

-

PEDOT:PSS aqueous dispersion (e.g., Clevios™ PH 1000)

-

Tris(2-hydroxyethyl)methylammonium methylsulfate (this compound), ≥95% purity

-

Deionized (DI) water

-

0.45 µm syringe filter

-

Magnetic stirrer and stir bar

-

Glass vials

Procedure:

-

Pre-treatment of PEDOT:PSS: If required, filter the commercial PEDOT:PSS dispersion through a 0.45 µm syringe filter to remove any aggregates.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DI water. The concentration will depend on the desired final concentration in the PEDOT:PSS mixture. A typical starting point is a 5% (w/v) solution.

-

Mixing:

-

In a clean glass vial, place the desired volume of the filtered PEDOT:PSS dispersion.

-

While stirring gently with a magnetic stirrer, add the this compound stock solution dropwise to the PEDOT:PSS dispersion. A common starting ratio is 1:10 (v/v) of 5% this compound solution to PEDOT:PSS dispersion.

-

Continue stirring the mixture at room temperature for at least 12 hours to ensure homogeneity.

-

-

Storage: Store the final this compound-enhanced PEDOT:PSS solution in a sealed container at 4°C. Allow the solution to return to room temperature before use.

Protocol 2: Fabrication of a Flexible OECT-based ECG Sensor

This protocol outlines the steps for fabricating a flexible OECT sensor on a polyethylene terephthalate (PET) substrate using screen printing.

Materials:

-

Flexible PET substrate

-

Silver (Ag) ink for screen printing (for source, drain, and gate electrodes)

-

This compound-enhanced PEDOT:PSS solution (from Protocol 1)

-

Dielectric ink for encapsulation

-

Screen printer

-

Curing oven

Procedure:

-

Substrate Cleaning: Thoroughly clean the PET substrate with isopropyl alcohol and DI water, then dry it with a stream of nitrogen.

-

Printing of Electrodes:

-

Screen print the source, drain, and gate electrodes onto the PET substrate using the silver ink.

-

Cure the printed electrodes in an oven according to the ink manufacturer's specifications (e.g., 120°C for 10 minutes).

-

-

Printing of the Active Channel:

-

Carefully align the screen for the active channel over the gap between the source and drain electrodes.

-

Screen print the this compound-enhanced PEDOT:PSS solution to form the OECT channel.

-

Dry the printed channel in an oven at a low temperature (e.g., 60°C) for 15-20 minutes to remove the solvent.

-

-

Encapsulation:

-

Screen print a dielectric layer to encapsulate the conductive tracks, leaving the active channel and the contact pads exposed.

-

Cure the dielectric layer as per the manufacturer's instructions.

-

Protocol 3: In-vivo ECG Signal Acquisition

This protocol describes the procedure for recording ECG signals from a human subject using the fabricated flexible sensor.

Materials:

-

Fabricated flexible OECT-based ECG sensor

-

Commercial Ag/AgCl reference and ground electrodes

-

ECG recording system (e.g., a bio-amplifier with data acquisition hardware)

-

Skin preparation gel (mild abrasive)

-

Medical grade adhesive tape

-

Data acquisition and analysis software

Procedure:

-

Subject Preparation:

-

Identify the desired locations for the ECG sensor and the reference and ground electrodes on the subject's body (e.g., on the chest in a standard lead configuration).

-

Clean the skin at these locations with an alcohol wipe.

-

Apply a small amount of skin preparation gel and gently abrade the skin to reduce impedance. Remove any excess gel.

-

-

Electrode Placement:

-

Place the flexible OECT-based ECG sensor at the desired measurement location.

-

Place the commercial Ag/AgCl reference and ground electrodes at their respective locations.

-

Secure all electrodes with medical-grade adhesive tape to ensure good skin contact.

-

-

Connection to Recording System:

-

Connect the source, drain, and gate of the OECT sensor, as well as the reference and ground electrodes, to the inputs of the ECG recording system.

-

-

Data Acquisition:

-

Power on the recording system and start the data acquisition software.

-

Set the appropriate parameters in the software, such as sampling rate (e.g., 1000 Hz) and filter settings (e.g., a band-pass filter between 0.5 Hz and 150 Hz).

-

Record the ECG signal for the desired duration. Instruct the subject to remain still initially to obtain a baseline reading, and then perform activities as required for the study.

-

-

Data Analysis:

-

Save the recorded ECG data.

-

Use the analysis software to visualize the ECG waveform, identify the P, QRS, and T waves, and calculate relevant parameters such as heart rate and R-R intervals.

-

Signaling Pathways and Workflows

OECT Working Principle

The operation of the OECT relies on the modulation of the conductivity of the PEDOT:PSS channel by ions from an electrolyte.

Caption: Operating principle of an Organic Electrochemical Transistor (OECT).

When a gate voltage (V_G) is applied, ions from the electrolyte are driven into the PEDOT:PSS channel. This ionic influx modulates the charge carrier density within the conducting polymer, thereby changing the drain-source current (I_DS) flowing between the source and drain electrodes when a drain-source voltage (V_DS) is applied. The this compound enhances this process, leading to a higher transconductance and a more sensitive device.

ECG Monitoring Workflow

The overall workflow for flexible ECG monitoring involves sensor fabrication, data acquisition, and signal processing.

Caption: Workflow for flexible ECG monitoring using this compound-based sensors.

This workflow illustrates the sequential steps from material preparation and sensor fabrication to the final analysis of the recorded cardiac signals. Each stage is critical for obtaining high-quality and reliable ECG data.

Conclusion

The use of this compound as an additive in PEDOT:PSS provides a straightforward and effective method for enhancing the performance of flexible OECTs for ECG monitoring applications. The protocols and information provided in these application notes are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance the field of wearable health monitoring. The improved conductivity, biocompatibility, and signal quality of these devices open up new possibilities for long-term, unobtrusive cardiac monitoring in both clinical and ambulatory settings.

Application Notes and Protocols for MTEOA MeOSO3 in Emulsion Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

MTEOA MeOSO3, chemically known as Tris(2-hydroxyethyl)methylammonium methyl sulfate, is a quaternary ammonium-based ionic liquid that exhibits significant surfactant properties. Its amphiphilic molecular structure, comprising a hydrophilic cationic head and tailorable lipophilic chains, makes it a promising candidate for use as an emulsifying agent in various formulations, including those for pharmaceutical and drug delivery applications.[1] As a cationic surfactant, this compound can effectively reduce the interfacial tension between oil and water phases, leading to the formation of stable emulsions.[2] Quaternary ammonium compounds are known for their emulsifying, dispersing, and stability-enhancing properties in multiphase systems.[3]

This document provides detailed application notes and experimental protocols for utilizing this compound in the stabilization of oil-in-water (O/W) emulsions. The information is intended to guide researchers and formulation scientists in the development of stable and effective emulsion-based delivery systems.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior as a surfactant and for designing emulsion formulations.

| Property | Value | Reference |

| Chemical Name | Tris(2-hydroxyethyl)methylammonium methyl sulfate | [4] |

| Synonyms | This compound | [5][6] |

| CAS Number | 29463-06-7 | [7][8] |

| Molecular Formula | C8H21NO7S | [4][7][8] |

| Molecular Weight | 275.32 g/mol | [4][7][8][9] |

| Appearance | Liquid | [7][8] |

| Purity | ≥95% - ≥98% (as per supplier) | [5][6] |

Emulsion Stabilization with this compound

The efficacy of a surfactant in stabilizing an emulsion is largely determined by its ability to adsorb at the oil-water interface and create a protective barrier around the dispersed droplets, preventing their coalescence. The cationic nature of this compound imparts a positive charge to the oil droplets in an O/W emulsion, leading to electrostatic repulsion between them, which further contributes to the stability of the system.

Proposed Mechanism of Emulsion Stabilization

The stabilization of an oil-in-water emulsion by this compound can be visualized as a multi-step process involving the orientation of the surfactant molecules at the interface.

Caption: Mechanism of emulsion stabilization by this compound.

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of O/W emulsions stabilized with this compound. Optimization of these protocols is recommended based on the specific oil phase and desired emulsion properties.

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a high-shear homogenization method for preparing an O/W emulsion.

Materials:

-

This compound

-

Oil Phase (e.g., medium-chain triglycerides, mineral oil)

-

Purified Water

-

High-shear homogenizer

Procedure:

-

Preparation of the Aqueous Phase: Dissolve the desired concentration of this compound in purified water. Gentle heating and stirring may be applied to ensure complete dissolution.

-

Preparation of the Oil Phase: If formulating with an active pharmaceutical ingredient (API), dissolve the API in the oil phase.

-

Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer.

-

Homogenization: Subject the pre-emulsion to high-shear homogenization. The speed and duration of homogenization will need to be optimized to achieve the desired droplet size. A typical starting point is 5,000-10,000 rpm for 5-10 minutes.

-

Cooling: If heating was used, allow the emulsion to cool to room temperature.

Caption: Workflow for preparing an O/W emulsion.

Protocol 2: Characterization of Emulsion Properties

1. Droplet Size and Zeta Potential Analysis:

-

Method: Dynamic Light Scattering (DLS) for droplet size and electrophoretic light scattering for zeta potential.

-

Procedure: Dilute a small aliquot of the emulsion with purified water to an appropriate concentration for DLS analysis. Perform measurements at a constant temperature (e.g., 25°C). The droplet size distribution and zeta potential provide insights into the physical stability of the emulsion.

2. Stability Studies:

-

Method: Accelerated stability testing through centrifugation and long-term stability monitoring.[10][11]

-

Centrifugation: Centrifuge the emulsion at a specific speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes) and observe for any phase separation.

-

Long-Term Stability: Store the emulsion under different temperature conditions (e.g., 4°C, 25°C, 40°C) and visually inspect for signs of instability such as creaming, coalescence, or phase separation at regular intervals (e.g., 1, 7, 14, 30 days).[12][13]

Hypothetical Formulation Data

| Component | Concentration (% w/w) |

| Oil Phase (e.g., MCT) | 10.0 |

| This compound | 0.5 - 5.0 (to be optimized) |

| Purified Water | q.s. to 100 |

Conclusion

This compound presents itself as a viable cationic surfactant for the stabilization of O/W emulsions, particularly for applications in drug delivery where the formulation of stable, finely dispersed systems is critical. Its ionic liquid nature may offer unique advantages in terms of formulation design and stability. The provided protocols offer a starting point for the investigation and application of this compound as an emulsifying agent. Further research is warranted to fully characterize its performance and establish optimal use concentrations for various oil phases and applications. Researchers are encouraged to perform detailed stability and safety assessments for any new formulation developed using this excipient.

References

- 1. This compound | 29463-06-7 | Benchchem [benchchem.com]

- 2. What are the applications of cationic surfactants in emulsifiers? - Blog [panze-chemical.com]

- 3. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 4. tris(2-hydroxyethyl)methylammonium methyl sulphate [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. scbt.com [scbt.com]

- 7. トリス(2-ヒドロキシエチル)メチルアンモニウムメチルサルフェート ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-羟基-N,N-二(2-羟乙基)-N-甲基乙铵硫酸甲酯盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. ijpsonline.com [ijpsonline.com]

- 11. ijpsonline.com [ijpsonline.com]

- 12. agnopharma.com [agnopharma.com]

- 13. lubrizolcdmo.com [lubrizolcdmo.com]

MTEOA MeOSO3 as a Surfactant in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-hydroxyethyl)methylammonium methylsulfate, commonly referred to as MTEOA MeOSO3, is a quaternary ammonium salt classified as an ionic liquid. Its molecular structure, featuring a hydrophilic ammonium head with three hydroxyl groups and a methylsulfate anion, alongside a more lipophilic ethyl backbone, imparts significant surface-active properties. These characteristics make it a subject of interest for applications in organic synthesis, where it can function as a surfactant, emulsifier, dispersant, and phase-transfer catalyst.[1] This document provides an overview of its potential applications, physicochemical properties, and representative protocols for its use in organic synthesis.